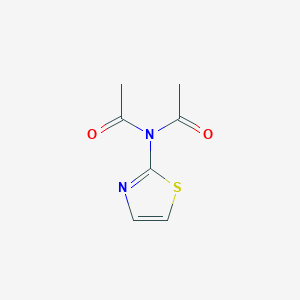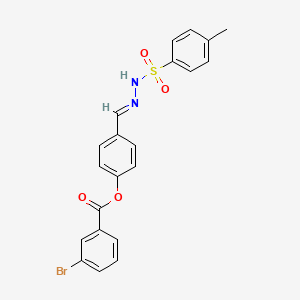
N-acetyl-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-N-(1,3-thiazol-2-yl)acetamide is a chemical compound with the molecular formula C7H8N2O2S and a molecular weight of 184.218 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-(1,3-thiazol-2-yl)acetamide typically involves the acetylation of 2-aminothiazole. One common method includes the reaction of 2-aminothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-acetyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.
科学的研究の応用
N-acetyl-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing thiazole rings.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
作用機序
The mechanism of action of N-acetyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can modulate biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
- N-(5-ethyl-1,3-thiazol-2-yl)acetamide
- N-naphtho(1,2-d)thiazol-2-yl-acetamide
- N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)acetamide
Uniqueness
N-acetyl-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring. This substitution influences its chemical reactivity and biological activity, distinguishing it from other thiazole derivatives. Its acetyl group enhances its solubility and ability to interact with biological targets, making it a valuable compound in various research applications .
特性
分子式 |
C7H8N2O2S |
|---|---|
分子量 |
184.22 g/mol |
IUPAC名 |
N-acetyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N2O2S/c1-5(10)9(6(2)11)7-8-3-4-12-7/h3-4H,1-2H3 |
InChIキー |
RGGUPSULCPFWCO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=NC=CS1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B15080400.png)
![3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080410.png)
![4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B15080416.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080421.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080426.png)
![2-fluoro-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B15080429.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080431.png)
![Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15080439.png)
![2-(2-chlorophenoxy)-N'-[(Z)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15080444.png)
![7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15080449.png)
![3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B15080458.png)

